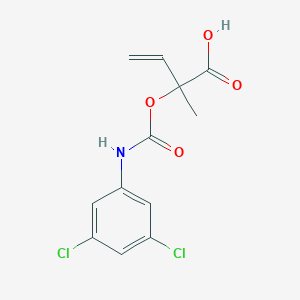
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid, also known as DCP-LA, is a synthetic compound that has been studied for its potential therapeutic uses in various neurological disorders. DCP-LA belongs to the family of compounds known as pyrrolidine dithiocarbamates, which have been shown to possess antioxidant and anti-inflammatory properties.
Mechanism Of Action
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to activate the transcription factor nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a key role in the regulation of antioxidant and anti-inflammatory responses. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including apoptosis and inflammation.
Biochemical And Physiological Effects
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been shown to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has also been shown to protect against neuronal cell death and improve cognitive function in animal models of neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, which may be beneficial in studying various cellular processes. However, one limitation of using 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
1. Further studies are needed to investigate the potential therapeutic uses of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid in various neurological disorders.
2. The mechanisms underlying the neuroprotective effects of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid need to be further elucidated.
3. The potential toxicity of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid at high concentrations needs to be further investigated.
4. The development of more potent and selective analogs of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid may lead to the discovery of novel therapeutic agents for neurological disorders.
5. The potential use of 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid as a dietary supplement or nutraceutical needs to be investigated.
Scientific Research Applications
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid has been studied for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Research has shown that 2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid possesses neuroprotective properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
properties
CAS RN |
119209-27-7 |
|---|---|
Product Name |
2-(((3,5-Dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid |
Molecular Formula |
C12H11Cl2NO4 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
2-[(3,5-dichlorophenyl)carbamoyloxy]-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C12H11Cl2NO4/c1-3-12(2,10(16)17)19-11(18)15-9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3,(H,15,18)(H,16,17) |
InChI Key |
KTXGWKXVQGCPAR-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CC(C=C)(C(=O)O)OC(=O)NC1=CC(=CC(=C1)Cl)Cl |
synonyms |
2-(((3,5-dichlorophenyl)carbamoyl)oxy)-2-methyl-3-butenoic acid 2-DCO-2-Me-butenoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



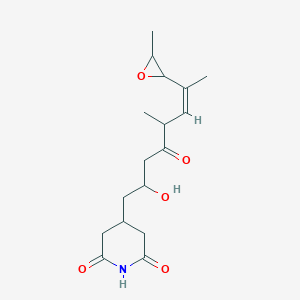
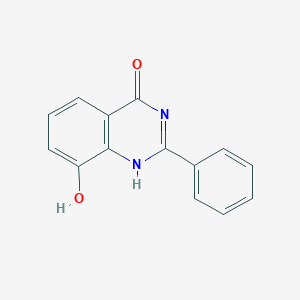
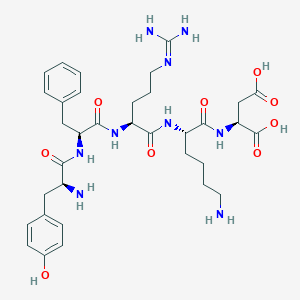
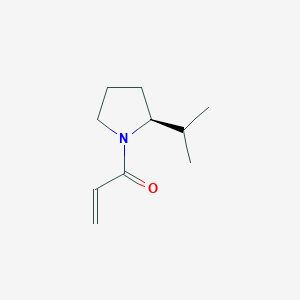
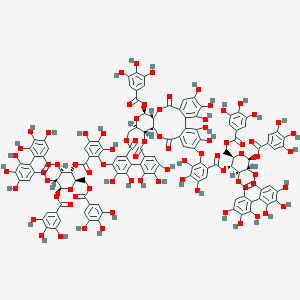

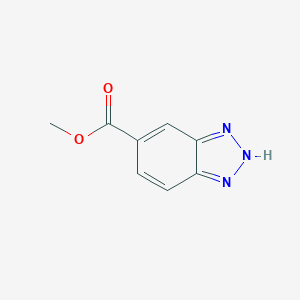
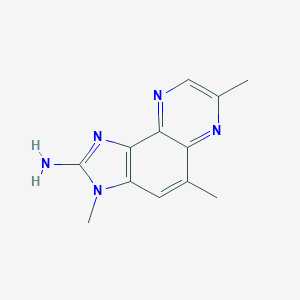
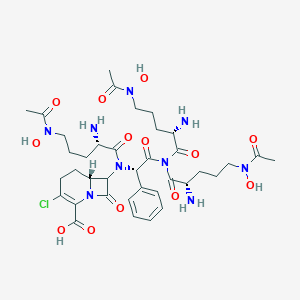
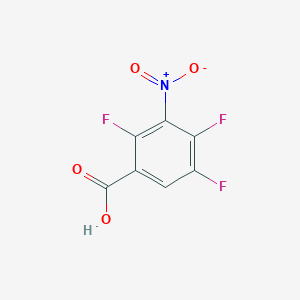

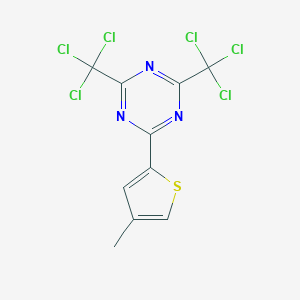
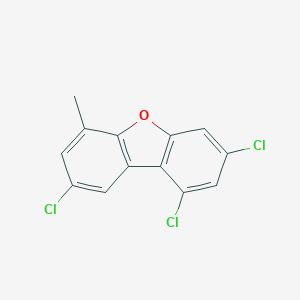
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)